molecular formula C15H20N2O2 B6931847 N-(2,5-dimethylphenyl)-7-oxoazepane-2-carboxamide

N-(2,5-dimethylphenyl)-7-oxoazepane-2-carboxamide

Cat. No.: B6931847
M. Wt: 260.33 g/mol
InChI Key: KWJFHTSPUNDZIL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-7-oxoazepane-2-carboxamide is a synthetic organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 7-oxoazepane ring, a carboxamide group, and a 2,5-dimethylphenyl substituent. Its distinct chemical structure makes it a valuable tool for investigating various biological and chemical processes.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-7-oxoazepane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-7-8-11(2)13(9-10)17-15(19)12-5-3-4-6-14(18)16-12/h7-9,12H,3-6H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJFHTSPUNDZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-7-oxoazepane-2-carboxamide typically involves the reaction of 2,5-dimethylphenyl isocyanate with a suitable azepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carboxamide bond. The reaction mixture is then heated to promote the cyclization of the azepane ring, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-7-oxoazepane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2,5-dimethylphenyl)-7-oxoazepane-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-7-oxoazepane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)acetamide
  • N-(2,5-dimethylphenyl)thioureido acid derivatives
  • N-(2,5-dimethylphenyl)-3-(2-phenoxyethoxy)benzamide

Uniqueness

N-(2,5-dimethylphenyl)-7-oxoazepane-2-carboxamide is unique due to its 7-oxoazepane ring structure, which is not commonly found in other similar compounds. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

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